![molecular formula C7H2F4N2O B13124317 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine derivatives with fluorinating agents under controlled conditions. For instance, the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazolo[5,4-b]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aminopyridine derivatives, while oxidation can produce various oxazolo[5,4-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit enzymes and disrupt cellular processes, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a similar fluorinated pyridine structure but lacks the oxazole ring, leading to different chemical properties and uses.
Uniqueness
6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is unique due to its specific combination of fluorine and nitrogen atoms within the oxazolo[5,4-b]pyridine framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H2F4N2O |
|---|---|
Molekulargewicht |
206.10 g/mol |
IUPAC-Name |
6-fluoro-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H2F4N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H |
InChI-Schlüssel |
GUPXIJMOVJUAAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1N=C(O2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


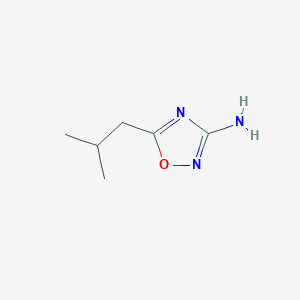

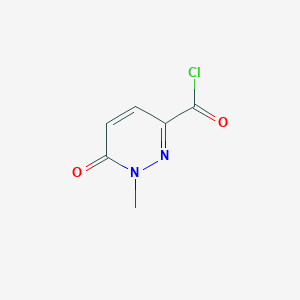
![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride](/img/structure/B13124257.png)
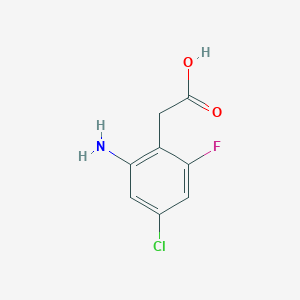


![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
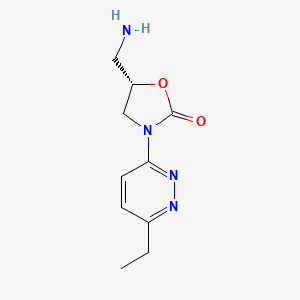
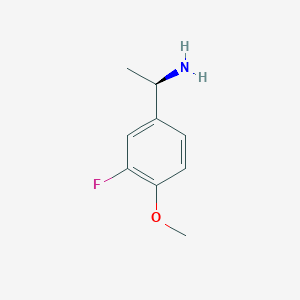
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)

